molecular formula C44H90O2 B15093547 1,44-Tetratetracontanediol CAS No. 91146-06-4

1,44-Tetratetracontanediol

Cat. No.: B15093547
CAS No.: 91146-06-4
M. Wt: 651.2 g/mol
InChI Key: OPXLYNVUYUWURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,44-Tetratetracontanediol is a long-chain α,ω-alkanediol with the molecular formula C₄₄H₉₀O₂ . This compound is characterized by its extensive carbon chain, consisting of 44 carbon atoms, and terminal hydroxyl groups. It is part of a broader class of long-chain diols, which are known for their unique physical and chemical properties .

Preparation Methods

The synthesis of 1,44-Tetratetracontanediol typically involves the hydrogenation of long-chain alkenes or alkynes . The process can be carried out using catalysts such as palladium or platinum under high-pressure hydrogenation conditions . Another method involves the reduction of long-chain dicarboxylic acids using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for the efficient production of high-purity this compound .

Chemical Reactions Analysis

1,44-Tetratetracontanediol undergoes various chemical reactions, including:

    Oxidation: The terminal hydroxyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form long-chain alkanes using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The major products formed from these reactions include long-chain carboxylic acids, alkanes, and various substituted derivatives .

Scientific Research Applications

1,44-Tetratetracontanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in and due to its amphiphilic nature.

    Medicine: Research is ongoing into its potential use in .

    Industry: this compound is used in the production of and .

Mechanism of Action

The mechanism by which 1,44-Tetratetracontanediol exerts its effects is primarily related to its hydroxyl groups and long carbon chain . The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The long carbon chain provides hydrophobic interactions , which are crucial in applications involving lipid bilayers and hydrophobic environments .

Comparison with Similar Compounds

1,44-Tetratetracontanediol can be compared with other long-chain diols, such as:

The uniqueness of this compound lies in its extensive carbon chain , which provides distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

91146-06-4

Molecular Formula

C44H90O2

Molecular Weight

651.2 g/mol

IUPAC Name

tetratetracontane-1,44-diol

InChI

InChI=1S/C44H90O2/c45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46/h45-46H,1-44H2

InChI Key

OPXLYNVUYUWURD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.